(2-Isopropyl-1H-imidazol-4-yl)methanamine dihydrochloride
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Overview
Description
(2-Isopropyl-1H-imidazol-4-yl)methanamine dihydrochloride is a chemical compound that belongs to the class of imidazole derivatives. It is characterized by the presence of an imidazole ring substituted with an isopropyl group and a methanamine group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isopropyl-1H-imidazol-4-yl)methanamine dihydrochloride typically involves the reaction of 2-isopropylimidazole with formaldehyde and ammonium chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Isopropyl-1H-imidazol-4-yl)methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .
Scientific Research Applications
(2-Isopropyl-1H-imidazol-4-yl)methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2-Isopropyl-1H-imidazol-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride
- 1-(1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride
- (1H-imidazol-4-yl)methanamine dihydrochloride
Uniqueness
(2-Isopropyl-1H-imidazol-4-yl)methanamine dihydrochloride is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets and improve its stability under various conditions .
Properties
IUPAC Name |
(2-propan-2-yl-1H-imidazol-5-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.2ClH/c1-5(2)7-9-4-6(3-8)10-7;;/h4-5H,3,8H2,1-2H3,(H,9,10);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKGHBHQFSRFQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(N1)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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